molecular formula C14H23Cl2N3O B1396371 N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1186049-57-9

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Cat. No.: B1396371
CAS No.: 1186049-57-9
M. Wt: 320.3 g/mol
InChI Key: LWLFYSFYDXUGRI-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a useful research compound. Its molecular formula is C14H23Cl2N3O and its molecular weight is 320.3 g/mol. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a piperazine derivative characterized by its unique chemical structure and biological properties. Piperazine compounds are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and antimicrobial effects. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈Cl₂N₃O, with a molecular weight of approximately 320.26 g/mol. The compound features a piperazine ring, which contributes significantly to its biological activity. The presence of two methyl groups on the phenyl ring enhances its lipophilicity and binding affinity to various biological targets.

Property Value
Molecular FormulaC₁₄H₁₈Cl₂N₃O
Molecular Weight320.26 g/mol
CAS Number1257856-44-2
Chemical ClassPiperazine derivative

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors. Similar compounds have been shown to act as serotonin receptor antagonists, influencing mood regulation and offering potential therapeutic benefits for anxiety and depression. Additionally, piperazine derivatives often engage with dopamine receptors, which are crucial in antipsychotic therapies.

Target Receptors

  • Serotonin Receptors : Modulation of mood and anxiety.
  • Dopamine Receptors : Implications in psychotic disorders.

Antidepressant Activity

Research indicates that derivatives of piperazine exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures can reduce depressive behaviors in rodents when administered at specific dosages.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of cellular signaling pathways associated with tumor growth.

Antimicrobial Effects

Piperazine derivatives have also been evaluated for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

Case Studies

  • Antidepressant Efficacy : A study published in Pharmacology Biochemistry and Behavior reported that a related piperazine derivative significantly reduced immobility time in the forced swim test, indicating potential antidepressant effects (PubMed ID: 22205089) .
  • Antitumor Activity : In a series of experiments conducted on human cancer cell lines (e.g., A431), compounds structurally similar to this compound showed IC50 values lower than standard chemotherapy agents like doxorubicin, suggesting strong antitumor potential .
  • Antibacterial Studies : Research has indicated that piperazine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-11-3-4-13(9-12(11)2)16-14(18)10-17-7-5-15-6-8-17;;/h3-4,9,15H,5-8,10H2,1-2H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLFYSFYDXUGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.